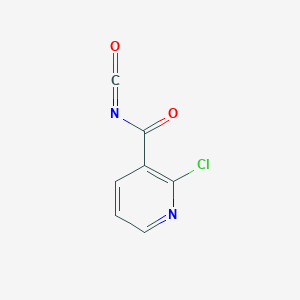
3-Pyridinecarbonyl isocyanate, 2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonyl isocyanate, 2-chloro- is an organic compound with the molecular formula C7H3ClN2O2 It features a pyridine ring substituted with a carbonyl isocyanate group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro- typically involves the reaction of 2-chloronicotinic acid with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then rearranges to form the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates the implementation of safety measures and proper handling protocols.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonyl isocyanate, 2-chloro- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles to form carbamates or ureas.
Hydrolysis: The isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Reaction conditions: Typically carried out under mild to moderate temperatures, with or without catalysts.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonyl isocyanate, 2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonyl isocyanate, 2-chloro- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinic acid: The precursor in the synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro-.
3-Pyridinecarbonyl isocyanate: Lacks the chlorine substituent, leading to different reactivity and applications.
Uniqueness
3-Pyridinecarbonyl isocyanate, 2-chloro- is unique due to the presence of both the isocyanate and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
74703-16-5 |
|---|---|
Fórmula molecular |
C7H3ClN2O2 |
Peso molecular |
182.56 g/mol |
Nombre IUPAC |
2-chloropyridine-3-carbonyl isocyanate |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(2-1-3-9-6)7(12)10-4-11/h1-3H |
Clave InChI |
SCRCLLQULABDGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


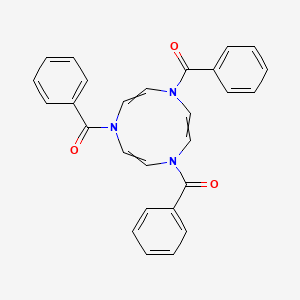

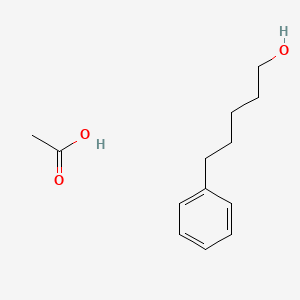


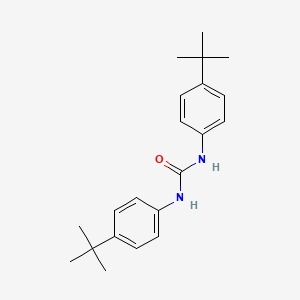
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)

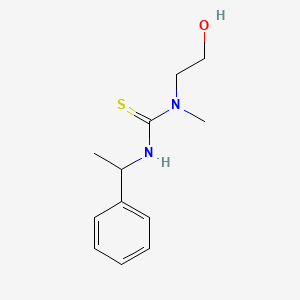
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
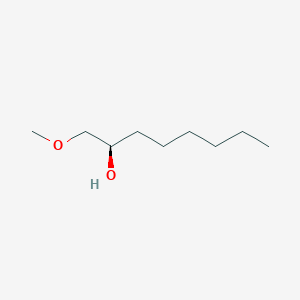
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

